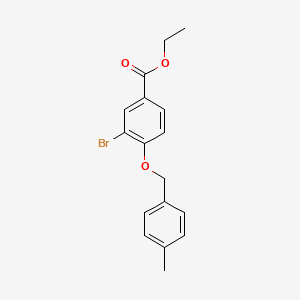

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Description

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a brominated aromatic ester featuring a 4-methylbenzyl ether substituent at the 4-position and an ethyl ester group. This compound is structurally characterized by its bromine atom at the 3-position, which enhances its reactivity in substitution and coupling reactions. The 4-methylbenzyloxy group contributes to steric and electronic effects, influencing solubility and molecular conformation.

Properties

Molecular Formula |

C17H17BrO3 |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

ethyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H17BrO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |

InChI Key |

YLUVDZDJBWPTDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzoic acid and 4-methylbenzyl chloride.

Esterification: The carboxylic acid group of 3-bromo-4-hydroxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-bromo-4-hydroxybenzoate.

Chemical Reactions Analysis

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

Scientific Research Applications

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.

Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical agents.

Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

Compounds with modified benzyloxy substituents exhibit distinct physicochemical and reactive properties:

Key Findings :

- Electronic Effects : Fluorine or chlorine substituents increase electrophilicity at the benzene ring, favoring nucleophilic aromatic substitution compared to the methyl group .

- Steric Effects : Bulky substituents (e.g., 2-chloro-4-fluorobenzyloxy) reduce reaction rates in coupling reactions due to hindered accessibility .

Alkoxy and Alkyl Substituent Variations

Alterations in the alkoxy/alkyl groups at the 4-position significantly impact solubility and reactivity:

Key Findings :

- Lipophilicity : Ethoxy and isopropoxy groups enhance lipid solubility, making these derivatives suitable for hydrophobic matrices in material science .

- Electron-Withdrawing Effects : Trifluoromethyl groups drastically lower the electron density of the aromatic ring, facilitating electrophilic reactions .

Halogen and Functional Group Modifications

Variations in halogens or additional functional groups influence biological and chemical behavior:

Key Findings :

- Biological Activity: Dimethylamino derivatives exhibit higher reactivity in photopolymerization due to amine-mediated radical generation .

- Synthetic Versatility: Cyano groups enable further functionalization via nucleophilic addition or cyclization .

Biological Activity

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its aromatic structure, which contributes to its stability and reactivity. The compound features a bromine atom and an ester group that enhance its interaction with biological targets.

Molecular Formula: C17H18BrO3

Molecular Weight: 360.23 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine atom may facilitate binding to enzymes or receptors, thereby modulating biochemical pathways. Research indicates that compounds with similar structures exhibit significant interactions with cellular processes, including:

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Anticancer Properties: Preliminary studies suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against several pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study evaluated its effects on different cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| A549 (Lung Cancer) | 20 µM |

The observed IC50 values suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial activity of this compound against a panel of bacteria and fungi. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

- Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, the compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This finding highlights its potential as an anticancer agent that warrants further exploration in vivo.

Q & A

Advanced Research Question

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in bromine substitution. Compare activation energies for SNAr (aromatic substitution) vs. aliphatic pathways .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose feasible routes for functionalization, such as Suzuki coupling at the bromine site .

- Solvent Effects : Simulate solvent polarity (DMF vs. THF) to optimize reaction conditions for desired products .

What strategies are effective in resolving contradictions between experimental and theoretical spectral data for this compound?

Advanced Research Question

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via Gaussian or ACD/Labs) to identify discrepancies in substituent effects .

- Dynamic NMR (DNMR) : Investigate rotational barriers of the methylbenzyloxy group if splitting patterns deviate from static models .

- Crystallographic Refinement : Re-examine X-ray data using SHELXPRO to detect disorder or thermal motion artifacts that may skew bond-length interpretations .

What are the key considerations when designing experiments to study the biological activity of this compound?

Advanced Research Question

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, given structural similarity to chromone derivatives known to interact with metabolic enzymes .

- Cellular Uptake : Label the compound with or for PET imaging to track biodistribution in vitro .

- Toxicity Profiling : Perform MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity thresholds .

How can researchers leverage structural analogs to infer the reactivity of this compound?

Basic Research Question

- Comparative Analysis : Use analogs like Ethyl 4-bromo-2-cyano-5-methylbenzoate to predict reactivity trends. For example, the electron-withdrawing cyano group in the analog increases electrophilicity at the bromine site, suggesting similar behavior in the target compound .

- Substitution Patterns : Study Ullmann or Buchwald-Hartwig coupling reactions in brominated benzoates to identify optimal catalysts (e.g., CuI/Pd(PPh₃)₄) for functionalization .

What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?

Advanced Research Question

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC. Identify hydrolytic cleavage of the ester group as a primary degradation pathway .

- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under UV light (254 nm), noting potential bromine displacement .

How can researchers address challenges in crystallizing this compound for structural studies?

Basic Research Question

- Solvent Screening : Test mixed solvents (e.g., hexane:ethyl acetate) to induce slow crystallization. The bulky methylbenzyloxy group may require high polarity solvents for solubility .

- Cryocooling : Use liquid nitrogen to stabilize crystals during X-ray diffraction, minimizing thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.